2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine
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Description
The compound “2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine” is a chemical compound with the molecular formula C20H16Cl2N2OS . It has a molar mass of 403.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical and Chemical Properties Analysis
As mentioned earlier, this compound has a molecular formula of C20H16Cl2N2OS and a molar mass of 403.32 .Scientific Research Applications
1. Spectroscopic Investigation and Potential Chemotherapeutic Application
A spectroscopic study of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, revealed insights into its structure and electronic properties. The research suggested its potential application as a chemotherapeutic agent due to its inhibitory activity against GPb, indicating possible anti-diabetic properties (Alzoman et al., 2015).
2. Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Another study focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, displaying a wide spectrum of biological activities such as antimicrobial, antiviral, and anticancer effects. This research highlights the diverse applications of sulfanyl pyrimidine derivatives in pharmaceuticals (Bassyouni & Fathalla, 2013).
3. Development of 7-Deazapurine Bases
A study on the modification of Pyrrolo[2,3‐d]pyrimidines for synthesizing biologically relevant compounds indicated the potential of such derivatives in medicinal chemistry. The research involved borylation and cross-coupling reactions to create deazapurine bases, demonstrating the chemical versatility of pyrimidine derivatives (Klečka, Slavětínská, & Hocek, 2015).
4. Exploration of Nucleophilic Substitution in Pyrimidine Derivatives
A study on the rate acceleration of nucleophilic substitution in 2-chloro-4,6-dimethoxypyrimidine by sulfinate catalysis underlines the importance of pyrimidine derivatives in synthesizing intermediates for potent herbicides (Bessard & Crettaz, 2000).
5. Corrosion Inhibition Properties
Research on pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates the industrial application of pyrimidine derivatives in materials science. These compounds showed effective corrosion inhibition by adsorbing on metal surfaces (Soltani et al., 2015).
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-25-16-9-6-14(7-10-16)5-8-15-11-12-23-20(24-15)26-13-17-18(21)3-2-4-19(17)22/h2-12H,13H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOFKNZDGIOMFU-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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